molecular formula C10H12O7 B14727180 (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate CAS No. 5332-85-4

(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate

Cat. No.: B14727180
CAS No.: 5332-85-4
M. Wt: 244.20 g/mol
InChI Key: XLEMGFVTIBJMJH-UHFFFAOYSA-N
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Description

(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.

Scientific Research Applications

(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in esterification and hydrolysis reactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) butyrate
  • (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) propionate

Uniqueness

(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate is unique due to its specific acetyloxy and dioxooxolan structure, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

5332-85-4

Molecular Formula

C10H12O7

Molecular Weight

244.20 g/mol

IUPAC Name

(4-acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate

InChI

InChI=1S/C10H12O7/c1-5(11)16-9(3)7(13)15-8(14)10(9,4)17-6(2)12/h1-4H3

InChI Key

XLEMGFVTIBJMJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C(=O)OC(=O)C1(C)OC(=O)C)C

Origin of Product

United States

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